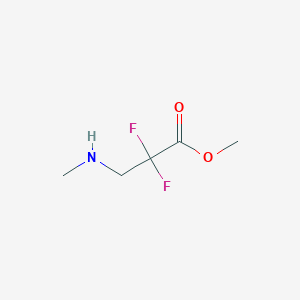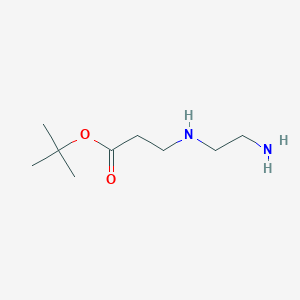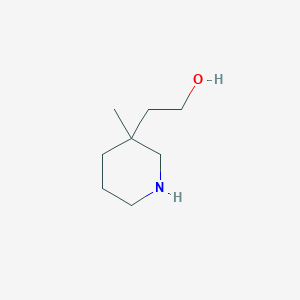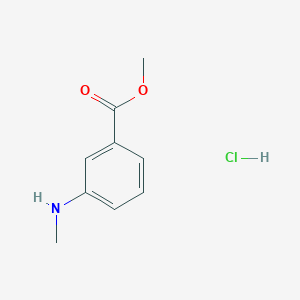
Methyl 2,2-difluoro-3-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-difluoro-3-(methylamino)propanoate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, which make it valuable in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-3-(methylamino)propanoate typically involves the reaction of 2,2-difluoro-3-(methylamino)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced equipment to maintain the required reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-difluoro-3-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-difluoro-3-(methylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 2,2-difluoro-3-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 2,2-difluoro-3-(methylamino)propanoate
- Methyl 2,2-difluoropropanoate
Uniqueness
Methyl 2,2-difluoro-3-(methylamino)propanoate is unique due to its difluoro substitution, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and provides specific advantages in research applications compared to its analogs .
Eigenschaften
Molekularformel |
C5H9F2NO2 |
|---|---|
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-3-(methylamino)propanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-8-3-5(6,7)4(9)10-2/h8H,3H2,1-2H3 |
InChI-Schlüssel |
AKGIHJFDTXVPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C(=O)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)






![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)



